N-(3,5-DICHLOROPHENYL)-2-[4-OXOPYRAZOLO[1,5-D][1,2,4]TRIAZIN-5(4H)-YL]ACETAMIDE
Overview
Description
N-(3,5-DICHLOROPHENYL)-2-[4-OXOPYRAZOLO[1,5-D][1,2,4]TRIAZIN-5(4H)-YL]ACETAMIDE is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a pyrazolo[1,5-d][1,2,4]triazine moiety.
Mechanism of Action
Target of Action
The primary target of N-(3,5-dichlorophenyl)-2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is the human thymidylate synthase enzyme . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
This compound interacts with its target by acting as a modulator . It binds to the active site of the enzyme, potentially altering its conformation and inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to a decrease in the synthesis of dTMP .
Biochemical Pathways
The inhibition of thymidylate synthase disrupts the dTMP synthesis pathway . This disruption can lead to a decrease in DNA replication and repair, affecting the growth and proliferation of cells . The compound’s action on this pathway can have significant downstream effects, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
In silico studies suggest that it may have favorable pharmacokinetic properties
Result of Action
The result of the compound’s action is a decrease in the growth and proliferation of cells due to the disruption of DNA replication and repair . This effect is particularly pronounced in cancer cells, making this compound a potential anticancer agent .
Preparation Methods
The synthesis of N-(3,5-DICHLOROPHENYL)-2-[4-OXOPYRAZOLO[1,5-D][1,2,4]TRIAZIN-5(4H)-YL]ACETAMIDE typically involves multiple steps. One common method starts with the preparation of triazine ketones from cyanuric chloride through stepwise nucleophilic substitution of chlorine atoms. These ketones are then subjected to a Claisen–Schmidt condensation reaction with aromatic aldehydes to form chalcones. The final step involves the cyclocondensation of these chalcones with 3,5-dichlorophenylhydrazine to yield the target compound .
Chemical Reactions Analysis
N-(3,5-DICHLOROPHENYL)-2-[4-OXOPYRAZOLO[1,5-D][1,2,4]TRIAZIN-5(4H)-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as alkyl halides.
Cyclization: The compound can participate in cyclization reactions to form various cyclic derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Its potential therapeutic applications are being explored, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(3,5-DICHLOROPHENYL)-2-[4-OXOPYRAZOLO[1,5-D][1,2,4]TRIAZIN-5(4H)-YL]ACETAMIDE can be compared with other similar compounds, such as:
Triazin-chalcones: These compounds share a similar triazine core but differ in their substituents and biological activities.
Pyrazoline-based triazines: These compounds also contain a pyrazoline moiety and have been studied for their anticancer properties.
Oxazolones: While structurally different, oxazolones are another class of compounds with diverse biological activities.
This compound stands out due to its unique combination of a dichlorophenyl group and a pyrazolo[1,5-d][1,2,4]triazine moiety, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N5O2/c14-8-3-9(15)5-10(4-8)18-12(21)6-19-13(22)11-1-2-16-20(11)7-17-19/h1-5,7H,6H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDXHXRSEMBYBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)N(N=CN2N=C1)CC(=O)NC3=CC(=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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